2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h5H2,(H4,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVYOQGIZSPVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370065 | |

| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56830-58-1 | |

| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56830-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Cornerstone Intermediate in Antiviral Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS No. 56830-58-1), a pivotal heterocyclic building block in contemporary medicinal chemistry. This document moves beyond a cursory summary to deliver in-depth, field-proven insights into its synthesis, chemical properties, and critical applications, with a particular focus on its role as a key starting material in the synthesis of the potent antiretroviral agent, Abacavir. Detailed experimental protocols, mechanistic pathways, and analytical methodologies are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of a Versatile Pyrimidine Core

This compound is a stable, crystalline solid that has garnered significant attention in the pharmaceutical industry. Its unique arrangement of amino and hydroxyl functional groups on the pyrimidine ring makes it a highly reactive and versatile intermediate.[1] While possessing potential in various biochemical research areas, including enzyme inhibition studies and the investigation of metabolic pathways, its most prominent and impactful application lies in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

The strategic value of this compound is exemplified by its role as a foundational precursor in the industrial-scale synthesis of Abacavir, a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used in the management of HIV/AIDS.[2] The pyrimidine core of this compound is ultimately transformed into the purine-like ring system essential for Abacavir's therapeutic activity. This guide will dissect the chemical journey from this humble pyrimidine to a life-saving antiviral drug.

Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of a starting material is a prerequisite for successful and reproducible synthetic chemistry. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 56830-58-1 | [3] |

| Molecular Formula | C₄H₆N₄O₂·HCl | [3] |

| Molecular Weight | 178.58 g/mol | [3] |

| Appearance | White to light yellow or light red crystalline powder | [2][4] |

| Purity | Typically ≥98.0% (by HPLC) | [3][5] |

| Melting Point | >300 °C | [6] |

| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [4][6] |

| Storage Conditions | Room temperature, in a cool, dark, and dry place under an inert atmosphere. Air sensitive. | [4][6] |

Note on Tautomerism: It is crucial for the practicing chemist to recognize that 2,5-Diamino-4,6-dihydroxypyrimidine exists in multiple tautomeric forms. The dihydroxy form can tautomerize to the more stable keto-enol and diketo forms. The hydrochloride salt form influences this equilibrium. For clarity, this guide will primarily use the dihydroxy representation, but researchers should be mindful of this phenomenon as it can affect reactivity and spectroscopic characterization.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that begins with simple, commercially available starting materials. The causality behind each step is critical for achieving high yield and purity. The most common and industrially applicable route involves a cyclization, followed by nitrosation, reduction, and finally, salt formation.[2][7]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized representation of methods described in the patent literature, designed to be self-validating by providing clear steps and rationale.[2][7]

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine (Intermediate I)

-

Rationale: This is a classic condensation reaction to form the pyrimidine ring. Guanidine provides the N-C-N core, which attacks the two carbonyl groups of the dimethyl malonate. Sodium methoxide, a strong base, is used to deprotonate the guanidine and the active methylene group of the malonate, facilitating the cyclization.

-

Procedure:

-

To a suitable reaction vessel, add a 28-30% solution of sodium methoxide in methanol.

-

Add guanidine hydrochloride while stirring. The molar ratio of guanidine HCl to sodium methoxide should be approximately 1:2.

-

Gently heat the mixture to 35-45°C.

-

Slowly add dimethyl malonate (approx. 1.1 molar equivalents relative to guanidine HCl) dropwise, ensuring the temperature is maintained.

-

After the addition is complete, maintain the reaction at 40-45°C for 4-6 hours.

-

Remove methanol via distillation under reduced pressure.

-

Dissolve the resulting solid in water and adjust the pH to ~7 using an acid (e.g., acetic acid or dilute HCl).

-

Cool the solution in an ice bath to precipitate the product.

-

Filter the white solid, wash with cold water, and dry to yield Intermediate I.

-

Step 2: Nitrosation to form 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II)

-

Rationale: This step introduces a nitroso group at the C5 position, which is a precursor to the C5 amino group. The electron-rich nature of the pyrimidine ring at this position makes it susceptible to electrophilic attack by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and acid.

-

Procedure:

-

Suspend Intermediate I in water.

-

Add sodium nitrite (approx. 1.2 molar equivalents).

-

Cool the mixture to below 10°C and slowly add an acid (e.g., acetic acid or dilute HCl) dropwise to adjust the pH to 2-3, keeping the temperature low.

-

Stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for 1-2 hours. A colored precipitate should form.

-

Cool the mixture, filter the solid, wash thoroughly with water, and dry to yield Intermediate II.

-

Step 3: Reduction to form 2,5-Diamino-4,6-dihydroxypyrimidine (Intermediate III)

-

Rationale: The nitroso group is reduced to an amino group. Various reducing agents can be used; sodium hydrosulfide is a common choice in patent literature for its effectiveness and cost.

-

Procedure:

-

Suspend Intermediate II in water.

-

Heat the suspension to 20-40°C.

-

Slowly add a solution of sodium hydrosulfide (NaSH) dropwise, maintaining the temperature.

-

After the addition, continue stirring for 1-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the product. Wash with cold water and dry to yield Intermediate III.

-

Step 4: Salt Formation to yield this compound (Final Product)

-

Rationale: The free base (Intermediate III) is converted to its hydrochloride salt to improve its stability and handling properties.

-

Procedure:

-

Suspend Intermediate III in methanol.

-

Heat the suspension to 40-60°C.

-

Slowly add concentrated hydrochloric acid (approx. 1.1 molar equivalents) dropwise.

-

Stir the mixture at this temperature for 1-3 hours.

-

Cool the mixture to room temperature and then in an ice bath.

-

Filter the resulting crystalline solid, wash with a small amount of cold methanol, and dry under vacuum to yield the final product.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with UV detection. While a specific monograph may not be publicly available, a general method suitable for this polar compound can be developed.

-

Column: A polar-endcapped C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended to achieve adequate retention.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic modifier like methanol or acetonitrile is a common starting point.

-

Detection: UV detection at a wavelength between 210-280 nm.

-

Expected Result: The final product should show a purity of ≥98%, with well-separated peaks from any starting materials or intermediates.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the presence of exchangeable protons (NH₂, OH) and the compound's limited solubility in common deuterated solvents, obtaining a clean spectrum can be challenging. In DMSO-d₆, one would expect to see broad singlets for the amino and hydroxyl protons. The absence of a proton at the C5 position is a key feature.

-

¹³C NMR: The spectrum will be characterized by signals for the four carbon atoms of the pyrimidine ring. A patent for the downstream product 2,5-diamino-4,6-dichloropyrimidine reports signals at δ 84.59, 115.24, and 157.22 ppm in DMSO, providing a reference point for the expected chemical shifts.[8] The carbons bearing hydroxyl groups (C4, C6) in the title compound would be expected at lower field (higher ppm) than the carbon bearing the amino group (C2).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base (142.12 g/mol ).

Application in Drug Development: The Synthesis of Abacavir

The primary industrial application of this compound is as a key intermediate in the synthesis of Abacavir, an antiretroviral drug.[2] The synthesis involves transforming the dihydroxypyrimidine into a dichloropyrimidine, which is then elaborated to form the final purine analogue.

Key Synthetic Transformation: Chlorination

The hydroxyl groups at positions 4 and 6 must be converted to chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Protocol: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine [8]

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to replace hydroxyl groups on heterocyclic rings. The reaction is often sluggish and requires high temperatures and a catalyst, such as a quaternary ammonium salt or a tertiary amine, to proceed effectively.

-

Procedure:

-

In a reaction vessel equipped for heating under reflux and protected from moisture, combine dry this compound, a quaternary ammonium chloride (e.g., tetraethylammonium chloride, ~5 molar equivalents), and phosphorus oxychloride (~3-4 molar equivalents).

-

Heat the mixture with stirring to approximately 105°C. The reaction is typically run for 20-28 hours.

-

After cooling, the excess POCl₃ is carefully removed by vacuum distillation.

-

Work-up (Caution: Highly Exothermic): The reaction mixture is very carefully and slowly poured into a mixture of ice and water to quench the remaining POCl₃.

-

The pH of the aqueous slurry is adjusted to neutral (~pH 7) using a base (e.g., 40% NaOH solution), while maintaining a low temperature with ice.

-

The solid product is collected by filtration, washed thoroughly with water, and dried. Alternatively, it can be extracted with an organic solvent like ethyl acetate.

-

From Dichloropyrimidine to Abacavir

The resulting 2,5-diamino-4,6-dichloropyrimidine is a versatile intermediate. A simplified, conceptual pathway to Abacavir involves:

-

Protection/Formylation: The amino groups are often protected, for example, as formamides.

-

Coupling: The protected dichloropyrimidine is coupled with the chiral cyclopentene amino alcohol side chain.

-

Cyclization: The second ring of the purine system is formed.

-

Amination: The remaining chlorine atom is displaced with cyclopropylamine.

-

Deprotection: Removal of protecting groups to yield Abacavir.

Caption: Mechanism of action of Abacavir, from prodrug activation to HIV replication blockade.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles, and gloves. [3]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [3]* Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents. [3]* First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is more than a mere chemical intermediate; it is a critical starting point in the synthesis of pharmaceuticals that have a profound impact on global health. Its robust synthesis and versatile reactivity allow for the efficient construction of complex heterocyclic systems like the purine core of Abacavir. For researchers in antiviral drug discovery and process development, a deep, practical understanding of this compound's properties, synthesis, and downstream applications is indispensable. This guide has aimed to provide that understanding, bridging the gap between theoretical knowledge and practical, actionable science.

References

-

Synthetic method for this compound. Google Patents.

-

Method for synthesizing this compound. Google Patents.

-

Abacavir and the HIV-1 Reverse Transcriptase: An In-depth Analysis of the Binding Site and Resistance Mechanisms. Benchchem.

-

Process for preparing 2,5-diamino-4,6-dichloropyrimidine. Google Patents.

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.

-

2,4-diamino-6-hydroxypyrimidine synthesis. ChemicalBook.

-

This compound, 5G. Labscoop.

-

This compound. Gsrs.

-

2,4,5(5-15N)-triamino-6-hydroxypyrimidine dihydrochloride. Schircks.

-

2,5-DIAMINOPYRIMIDINE-4,6-DIOL HYDROCHLORIDE. ChemBK.

-

TCI AMERICA - Spectrum Chemical. Spectrum Chemical.

-

56830-58-1 | this compound. ChemScene.

-

This compound | 56830-58-1. TCI Chemicals.

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmacy and Biological Sciences.

-

HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.

-

Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Jordan Journal of Pharmaceutical Sciences.

-

Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Center for Biotechnology Information.

-

This compound. Chem-Impex.

Sources

- 1. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound, 5G | Labscoop [labscoop.com]

- 5. This compound | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS 56830-58-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, a key heterocyclic building block in pharmaceutical and biochemical research. We will delve into its chemical and physical properties, synthesis, and significant applications, with a focus on its role as a crucial intermediate in the development of antiviral and anticancer therapeutics. This document is intended to be a valuable resource, synthesizing available data with practical insights for laboratory applications.

Core Chemical Identity and Physicochemical Properties

This compound is a pyrimidine derivative characterized by the presence of two amino and two hydroxyl functional groups, rendered as a hydrochloride salt to improve handling and stability.[1] Its multifunctional nature makes it a versatile reagent in organic synthesis.[1]

The existence of tautomeric forms is a key characteristic of dihydroxypyrimidines. The keto-enol tautomerism allows the compound to exist in equilibrium between the dihydroxy (enol) and dioxo (keto) forms. This property is crucial to its reactivity and its ability to participate in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56830-58-1 | [2][3] |

| Molecular Formula | C₄H₆N₄O₂·HCl | [2][4] |

| Molecular Weight | 178.58 g/mol | [2][4] |

| Appearance | White to brown to dark purple crystalline powder | [5] |

| Melting Point | >300 °C | [6] |

| Purity | Typically >98.0% (by HPLC) | [2][7] |

| InChIKey | IIVYOQGIZSPVFZ-UHFFFAOYSA-N | [4] |

| SMILES | C1(=C(N=C(NC1=O)N)O)N.Cl | [4] |

Solubility and Stability

While specific quantitative solubility data is not widely published, this compound is generally described as having solubility in aqueous solutions.[1] For practical laboratory use, empirical determination of solubility in relevant solvent systems, such as water, DMSO, and ethanol, is recommended. A related compound, 2,4-Diamino-6-hydroxypyrimidine, exhibits a solubility of approximately 3.3 mg/mL in PBS (pH 7.2) and is also soluble in DMSO and dimethyl formamide.[8]

The compound is stable under proper storage conditions.[2] It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place.[2]

Spectral Analysis (Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, one would expect to see signals corresponding to the amine (NH₂) and hydroxyl (OH) protons. These signals are often broad and their chemical shifts can be concentration and temperature-dependent. The absence of a proton at the 5-position in the parent 4,6-dihydroxypyrimidine would be a key indicator in the spectrum of the 2,5-diamino substituted compound.

-

¹³C NMR: The ¹³C NMR spectrum would be expected to show four distinct signals for the carbon atoms of the pyrimidine ring. The carbons bonded to the hydroxyl and amino groups (C4, C6, C2, and C5) would exhibit characteristic chemical shifts. For a related dichlorinated derivative, 2,5-diamino-4,6-dichloropyrimidine, ¹³C NMR signals in DMSO have been reported at 126.04, 145.52, and 154.30 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

N-H stretching vibrations from the primary amino groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.

-

O-H stretching vibrations from the hydroxyl groups, which would likely be broad due to hydrogen bonding, also in the 3200-3600 cm⁻¹ region.

-

C=O stretching vibrations if the keto tautomer is present, typically in the 1650-1700 cm⁻¹ range.

-

C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1650 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M+) for the free base (C₄H₆N₄O₂) would be expected at an m/z of 142.12. Fragmentation patterns would likely involve the loss of amino and hydroxyl groups. For a related dichlorinated derivative, the mass spectrum shows the molecular ion cluster at m/z 178, 180, and 182, consistent with the presence of two chlorine atoms.[8]

Synthesis and Manufacturing

This compound is typically synthesized through a multi-step process. A common route starts with the cyclization of guanidine hydrochloride and a malonic acid ester, followed by nitrosation, reduction, and finally salt formation with hydrochloric acid.[10]

Representative Synthetic Protocol

The following is a generalized protocol based on patented synthesis methods.[10]

Diagram 1: Synthetic Pathway

Caption: Generalized synthetic route to the target compound.

Step-by-Step Methodology:

-

Cyclization: Guanidine hydrochloride is reacted with dimethyl malonate in the presence of a base, such as sodium methoxide, to form the pyrimidine ring, yielding 2-amino-4,6-dihydroxypyrimidine (Intermediate I).[10]

-

Nitrosation: The intermediate from the previous step is then subjected to nitrosation, typically using sodium nitrite in an acidic medium, to introduce a nitroso group at the 5-position, forming 2-amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II).[10]

-

Reduction: The nitroso group is then reduced to an amino group. This can be achieved using various reducing agents, such as Raney nickel catalyst, to yield 2,5-diamino-4,6-dihydroxypyrimidine (Intermediate III).[10]

-

Salt Formation: Finally, the free base is treated with hydrochloric acid in a suitable solvent like methanol to form the desired hydrochloride salt, which is then isolated and dried.[10]

Key Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Intermediate in Antiviral Drug Synthesis

This compound is a key precursor in the synthesis of the anti-HIV drug Abacavir .[10] The synthesis of Abacavir involves the transformation of the dihydroxypyrimidine into a di-chloro pyrimidine derivative, which then undergoes a series of reactions to build the purine ring system and couple it with the carbocyclic sugar mimic.

Precursor for Anticancer Agents

The pyrimidine scaffold is a common feature in many anticancer drugs that act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells. The amino and hydroxyl groups on this compound provide reactive sites for further chemical modifications to generate novel purine and pyrimidine analogs with potential anticancer activity.

Tool for Biochemical Research

Structurally similar dihydroxypyrimidine derivatives are known inhibitors of enzymes involved in nucleotide metabolism.[11] For example, 2,4-diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I , the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases.[11][12]

Diagram 2: Potential Mechanism of Action

Caption: Inhibition of GTP cyclohydrolase I by a dihydroxypyrimidine analog.

This inhibitory activity makes this compound and its analogs valuable tools for studying the role of BH4-dependent pathways in various physiological and pathological processes.

Experimental Protocol: GTP Cyclohydrolase I Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potential of compounds like this compound on GTP cyclohydrolase I activity, often measured by the formation of neopterin.[11][13]

-

Enzyme Preparation: Obtain or prepare a crude or purified source of GTP cyclohydrolase I. This can be from cell lysates or a recombinant source.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl with appropriate cofactors like MgCl₂).

-

Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and create a dilution series.

-

Assay Initiation: In a microplate or reaction tubes, combine the enzyme preparation, reaction buffer, and varying concentrations of the inhibitor. Pre-incubate for a short period.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, GTP.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, often by heating or the addition of an acid.

-

Oxidation and Phosphatase Treatment: The product, dihydroneopterin triphosphate, is often oxidized (e.g., with iodine) and treated with alkaline phosphatase to convert it to the stable and fluorescent neopterin.

-

Quantification: Analyze the amount of neopterin formed using reverse-phase HPLC with fluorescence detection.

-

Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Handling: Handle in a well-ventilated area to avoid dust formation.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and biochemical research. Its utility as a key intermediate in the synthesis of high-profile drugs like Abacavir underscores its significance. While a comprehensive public database of its spectral and quantitative solubility data remains to be fully established, its synthetic pathways and applications are well-documented. For researchers in drug discovery and development, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in creating novel therapeutic agents.

References

-

A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I. (n.d.). Springer Nature Experiments. [Link]

- CN104496911A - Method for synthesizing this compound. (2015).

-

2, 5-Diamino-4, 6-dihydroxypyrimidine Hydrochloride, min 98% (HPLC), 100 grams. (n.d.). CP Lab Chemicals. [Link]

-

Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis. (2021). PMC - PubMed Central. [Link]

-

This compound. (n.d.). GSRS. [Link]

-

GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein. (1998). PubMed. [Link]

- EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine. (1995).

-

This compound 98.0+%, TCI America. (n.d.). Fisher Scientific. [Link]

-

4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1). (n.d.). PubChem. [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega. [Link]

-

Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. (n.d.). Research India Publications. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical Company, L.L.C. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. [Link]

-

FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... (n.d.). ResearchGate. [Link]

Sources

- 1. 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | C4H7ClN4O2 | CID 2733980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, 5G | Labscoop [labscoop.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. calpaclab.com [calpaclab.com]

- 8. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]

- 11. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

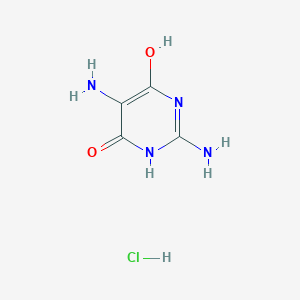

Chemical structure of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.

An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine HCl: Structure, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (DADHP), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical structure, including tautomeric considerations, and present a detailed summary of its physicochemical properties. The core of this document focuses on the prevalent multi-step synthesis, elucidating the rationale behind each reaction stage from cyclization to final salt formation. Furthermore, we explore its critical role as a chemical intermediate, particularly its transformation into dichlorinated derivatives, which serve as precursors for a range of therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of DADHP's chemistry and its strategic importance in pharmaceutical manufacturing.

Introduction to a Versatile Pyrimidine Core

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its presence in nucleic acids (cytosine, thymine, and uracil) and a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within this broad class, substituted diaminopyrimidines have garnered significant attention for their diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1]

This compound (DADHP) emerges as a particularly valuable intermediate in this context. While not typically an active pharmaceutical ingredient (API) itself, its strategic functionalization allows for the construction of more complex molecules. It is a crucial precursor in the synthesis of antiviral agents, anticancer compounds, and other novel therapeutics.[3] This guide will illuminate the chemical characteristics and synthetic pathways that underpin the utility of DADHP in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

Molecular Structure and Tautomerism

The structure of 2,5-Diamino-4,6-dihydroxypyrimidine is characterized by a pyrimidine ring substituted with amino groups at the C2 and C5 positions and hydroxyl groups at the C4 and C6 positions. The hydrochloride salt form enhances its stability and handling properties.[3][4]

An important structural consideration is keto-enol tautomerism. The "dihydroxypyrimidine" nomenclature represents the enol form, but in the solid state and in solution, it predominantly exists in the more stable keto form, 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone, or the diketo tautomer.[5] This tautomeric equilibrium is crucial for its reactivity and interactions.

-

IUPAC Name: 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride[5]

-

Canonical SMILES: C1(=C(N=C(NC1=O)N)O)N.Cl[5]

-

InChIKey: IIVYOQGIZSPVFZ-UHFFFAOYSA-N[6]

Physicochemical Data

A summary of the key physicochemical properties of DADHP is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClN₄O₂ | [5][7] |

| Molecular Weight | 178.58 g/mol | [4][8] |

| CAS Number | 56830-58-1 | [4][7][8] |

| Appearance | White to brown or dark purple crystalline powder | [8] |

| Melting Point | >250°C | [9] |

| Purity | >98.0% (HPLC) | [4][8] |

| Synonyms | 2,5-Diaminopyrimidine-4,6-diol hydrochloride, DADHP HCl | [4][5][10] |

Synthesis and Manufacturing Pathway

The industrial synthesis of DADHP is a well-established multi-step process that begins with simple, commercially available starting materials. The overall strategy involves constructing the pyrimidine ring, followed by functional group manipulations to install the C5 amino group.[11]

Core Synthesis Protocol

The most common synthetic route involves four primary stages: cyclization, nitrosation, reduction, and salt formation.[11]

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

-

Reaction: Guanidine hydrochloride is reacted with a malonic ester, such as dimethyl malonate, in the presence of a strong base like sodium methoxide.

-

Causality: Guanidine provides the N-C-N backbone of the pyrimidine ring, while the malonic ester provides the C-C-C fragment. The strong base deprotonates the guanidine and the active methylene of the malonate, facilitating a condensation reaction to form the heterocyclic ring.[11][12] The reaction is typically heated to drive it to completion.[11] Subsequent acidification precipitates the intermediate product.[12]

Step 2: Nitrosation at the C5 Position

-

Reaction: The 2-amino-4,6-dihydroxypyrimidine intermediate is reacted with sodium nitrite in an acidic medium.

-

Causality: The pyrimidine ring, activated by the two hydroxyl (or keto) groups and the amino group, is susceptible to electrophilic substitution at the C5 position. In an acidic solution, sodium nitrite forms nitrous acid (HNO₂), which is the electrophile that attacks the C5 position to yield a 5-nitroso derivative. Careful control of pH (typically pH 2-3) is critical for this step.[12]

Step 3: Reduction of the Nitroso Group

-

Reaction: The 5-nitroso intermediate is reduced to a 5-amino group.

-

Causality: This reduction can be achieved using various reducing agents. Common methods include catalytic hydrogenation with a palladium-carbon catalyst or chemical reduction using agents like sodium hydrosulfide or Raney nickel.[11][12] The choice of catalyst is critical for achieving high yield and purity, avoiding over-reduction of the pyrimidine ring.

Step 4: Hydrochloride Salt Formation

-

Reaction: The resulting 2,5-diamino-4,6-dihydroxypyrimidine free base is treated with concentrated hydrochloric acid in a suitable solvent like methanol.[11]

-

Causality: The basic amino groups on the pyrimidine ring are protonated by HCl to form the stable, crystalline hydrochloride salt. This facilitates purification through crystallization and improves the compound's shelf life. The reaction is often warmed and then cooled to maximize the precipitation of the final product.[11]

This optimized process can achieve a total yield of approximately 75% with a purity of up to 99.0%, making it suitable for industrial-scale production.[11][12]

Visualization of Synthetic Pathway

The following diagram illustrates the sequential steps in the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.

Caption: Key reaction stages for the synthesis of DADHP.

Key Chemical Transformations and Role in Drug Development

The primary value of DADHP lies in its function as a versatile chemical intermediate. Its dihydroxy and diamino functionalities provide multiple reaction sites for building molecular complexity.

Chlorination to 2,5-Diamino-4,6-dichloropyrimidine

A critical transformation of DADHP is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This is a vital step in the synthesis of many pharmaceuticals.

-

Protocol: The chlorination is typically achieved by heating DADHP with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[13][14][15] The reaction may be facilitated by the addition of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.[13][14]

-

Mechanism Rationale: The hydroxyl groups of the pyrimidine (in their keto form) are converted into highly reactive chloro-substituents. These chlorine atoms act as excellent leaving groups, enabling subsequent nucleophilic substitution reactions. This allows for the introduction of various side chains and functional groups essential for the target molecule's biological activity.

Application as a Pharmaceutical Building Block

2,5-Diamino-4,6-dichloropyrimidine, derived from DADHP, is a documented intermediate in the synthesis of antiviral nucleoside analogues and other therapeutic agents.[15] For instance, pyrimidine derivatives are central to the development of drugs targeting a wide range of conditions, from viral infections to inflammatory diseases and cancer.[1][16] DADHP's role as an early-stage precursor makes it a fundamental component in the supply chain for these life-saving medicines. It is specifically noted as an intermediate for the antiretroviral drug Abacavir.[7]

The workflow from DADHP to advanced pharmaceutical intermediates is visualized below.

Caption: DADHP as a key starting material in pharmaceutical synthesis.

Biological Context and Potential Applications

While DADHP is primarily used as a synthetic intermediate, the broader class of diaminopyrimidine derivatives exhibits significant biological activities.

-

Enzyme Inhibition & Metabolic Research: Its structure makes it suitable for studies related to enzyme inhibition and nucleic acid metabolism, where it can act as a substrate or inhibitor to provide insights into metabolic pathways.[3]

-

Antimicrobial Potential: The compound itself shows potential antimicrobial properties, making it a subject of interest in the development of new antibiotics.[3]

-

Anti-inflammatory Activity: Related 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production, indicating potential anti-inflammatory applications.[1]

Safety and Handling

According to safety data sheets, 2,5-Diamino-4,6-dihydroxypyrimidine HCl is classified as an irritant to the eyes, respiratory system, and skin.[7] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[9] Upon combustion, it may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[4]

Conclusion

This compound is more than a simple chemical compound; it is a foundational element in the architecture of complex pharmaceutical products. Its well-defined synthesis, robust chemical properties, and critical role as a precursor—particularly for its dichlorinated analogue—cement its importance in drug discovery and development. A thorough understanding of its chemistry, as detailed in this guide, is essential for scientists and researchers aiming to leverage this versatile building block for the creation of next-generation therapeutics.

References

- Synthetic method for this compound.

- Method for synthesizing this compound.

-

2,5-Diamino-4,6-dihydroxypyrimidine | C4H6N4O2. PubChem, National Center for Biotechnology Information. [Link]

-

PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. WIPO Patentscope. [Link]

- Process for preparing 2,5-diamino-4,6-dichloropyrimidine.

-

PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]

-

2,5-DIAMINOPYRIMIDINE-4,6-DIOL HYDROCHLORIDE. ChemBK. [Link]

-

4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [Link]

-

2,5-Diamino-4,6-dihydroxy-pyrimidine. ChemWhat. [Link]

-

2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia. [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]

-

This compound. Global Substance Registration System (GSRS). [Link]

-

2,5-Diamino-4,6-dichloropyrimidine. PubChem, National Center for Biotechnology Information. [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central, National Institutes of Health. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Development. Dovepress. [Link]

-

CAS#:67846-40-6. Chemsrc. [Link]

Sources

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | C4H7ClN4O2 | CID 2733980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound, 5G | Labscoop [labscoop.com]

- 9. echemi.com [echemi.com]

- 10. chemwhat.com [chemwhat.com]

- 11. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 12. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 15. data.epo.org [data.epo.org]

- 16. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride.

An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical intermediate in synthetic organic chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into its core chemical properties, synthesis methodologies, analytical validation, and key applications, grounding all claims in verifiable scientific literature.

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS Number 56830-58-1, is a pyrimidine derivative that serves as a fundamental building block in the synthesis of more complex molecules.[1][2] Its structure features a pyrimidine ring substituted with two amino groups and two hydroxyl groups, and it is supplied as a hydrochloride salt to improve stability and handling. The compound typically appears as a white to brown or dark purple crystalline powder.[3]

The hydrochloride salt form is achiral and exists as a solid under standard conditions.[3][4] Its parent compound, 2,5-Diamino-4,6-dihydroxypyrimidine, is the free base from which the salt is derived.[5]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 178.58 g/mol | [1][4][5][6] |

| Molecular Formula | C₄H₆N₄O₂·HCl | [1][4][6] |

| CAS Number | 56830-58-1 | [1][2] |

| IUPAC Name | 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride | [5] |

| Canonical SMILES | C1(=C(N=C(NC1=O)N)O)N.Cl | [5] |

| InChI Key | IIVYOQGIZSPVFZ-UHFFFAOYSA-N | [4][5] |

| Appearance | White to Brown to Dark purple powder/crystal | [3] |

| Purity (Typical) | >98.0% (by HPLC) | [1][3][6] |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most common route begins with readily available starting materials, dimethyl malonate and guanidine hydrochloride, and proceeds through cyclization, nitrosation, reduction, and final salt formation.[7] This pathway is favored for its efficiency and applicability to industrial-scale production, achieving a total yield of approximately 75% with high purity.[7][8]

Diagram 1: Overall Synthesis Workflow

Caption: A multi-step synthesis pathway for 2,5-Diamino-4,6-dihydroxypyrimidine HCl.

Detailed Experimental Protocol and Rationale

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

-

Reagents & Rationale: Guanidine hydrochloride is added to a solution of a strong base, such as sodium methoxide.[7][8] The base deprotonates the guanidine, forming the neutral, nucleophilic guanidine free base required for the subsequent reaction. Dimethyl malonate is then added dropwise.[7][8] This ester serves as the electrophilic partner, providing the carbon backbone for the pyrimidine ring.

-

Conditions: The reaction is typically heated to 35-50°C and maintained for several hours.[7] This temperature provides sufficient energy to overcome the activation barrier for the condensation reaction without promoting significant side reactions.

-

Work-up: After the reaction, the mixture is distilled under reduced pressure, dissolved in water, and the pH is adjusted to 3-5 with an acid (e.g., glacial acetic acid).[8] This acidification protonates the product, causing it to precipitate from the solution, allowing for its isolation by filtration.

Step 2: Nitrosation

-

Reagents & Rationale: The intermediate from Step 1 is reacted with sodium nitrite in an acidic medium (pH 2-3).[8] The acid converts sodium nitrite into nitrous acid (HNO₂), which is the active nitrosating agent. The electron-rich pyrimidine ring undergoes electrophilic aromatic substitution at the C5 position, which is activated by the two amino/hydroxyl groups.

-

Conditions: This step is performed at controlled temperatures to prevent the decomposition of nitrous acid and to manage the exothermic nature of the reaction.

Step 3: Reduction of the Nitroso Group

-

Reagents & Rationale: The 5-nitroso intermediate is reduced to a 5-amino group. Various reducing agents can be employed, with patents citing the use of a Raney nickel catalyst or sodium hydrosulfide.[7][8] The choice of reducing agent is critical; for instance, catalytic hydrogenation offers high efficiency, while sodium hydrosulfide provides a cost-effective alternative for industrial processes.[7][8]

-

Work-up: Following the reduction, the pH is adjusted to precipitate the free base, 2,5-Diamino-4,6-dihydroxypyrimidine, which is then isolated via filtration and dried.[7]

Step 4: Formation of the Hydrochloride Salt

-

Reagents & Rationale: The purified free base is suspended in a solvent like methanol, and concentrated hydrochloric acid is added.[7][8] The basic amino groups on the pyrimidine ring are protonated by the strong acid, forming the stable and water-soluble hydrochloride salt.

-

Conditions: The reaction is warmed to 50-65°C to ensure complete salt formation.[7] Upon cooling, the highly pure hydrochloride salt crystallizes out of the solution and is collected by filtration and dried, yielding the final product with a purity often exceeding 99.0%.[7]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount, especially when it is used as an intermediate in pharmaceutical manufacturing. A multi-pronged analytical approach is employed for comprehensive characterization.

Table 2: Standard Analytical Methodologies

| Analytical Technique | Purpose | Key Insights |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Determines the percentage of the active compound relative to impurities. A purity of >98.0% is standard.[1][3] |

| Argentometric Titration | Chloride content determination | Quantifies the amount of hydrochloride salt present, ensuring correct stoichiometry.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Provides detailed information about the molecular structure, confirming the identity of the compound.[9] |

| Mass Spectrometry (MS) | Molecular weight verification | Confirms the molecular weight of the parent compound.[9] |

Diagram 2: Quality Control Workflow

Caption: A typical QC workflow for batch release of the hydrochloride salt.

Key Applications in Drug Development and Synthesis

The primary value of this compound lies in its role as a versatile chemical intermediate. Its functional groups—two nucleophilic amines and two hydroxyl groups that can undergo tautomerization—make it a valuable precursor for a range of heterocyclic compounds.

A. Intermediate for Abacavir Synthesis

This compound is a known intermediate in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[8][10] The pyrimidine ring serves as the core scaffold onto which other functional groups are built to form the final purine-like structure of the active pharmaceutical ingredient (API).

B. Precursor to 2,5-Diamino-4,6-dichloropyrimidine

A critical application is its use in the preparation of 2,5-Diamino-4,6-dichloropyrimidine.[9][11][12] This transformation is typically achieved through chlorination with phosphorus oxychloride in the presence of a quaternary ammonium chloride.[9][11] The resulting dichloropyrimidine is a highly reactive and valuable building block for creating a wide array of substituted pyrimidines, which are prevalent in medicinal chemistry.

Diagram 3: Role as a Synthetic Intermediate

Caption: Transformation into a key dichloropyrimidine building block for API synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Safety: The compound is irritating to the eyes, respiratory system, and skin.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Specific storage conditions are typically provided on the product label.[3]

-

Usage Restriction: This chemical is intended for professional manufacturing, research, and industrial use only and is not for medical or consumer applications.[1][2]

References

- This compound, min 98% (HPLC), 100 grams. (n.d.). Oakwood Chemical.

- Synthetic method for this compound. (n.d.). Google Patents.

- 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1). (n.d.). PubChem.

- Safety Data Sheet: this compound. (2018). TCI AMERICA.

- Method for synthesizing this compound. (n.d.). Google Patents.

- This compound. (n.d.). gsrs.ncats.nih.gov.

- This compound, 5G. (n.d.). Labscoop.

- Process for preparing 2,5-diamino-4,6-dichloropyrimidine. (n.d.). Google Patents.

- PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. (n.d.). European Patent Office.

- This compound. (n.d.). TCI Chemicals.

- This compound | 56830-58-1. (n.d.). TCI Chemicals.

- PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. (n.d.). WIPO Patentscope.

- 2,5-DIAMINOPYRIMIDINE-4,6-DIOL HYDROCHLORIDE. (2024). ChemBK.

- This compound 98.0+%, TCI America. (n.d.). Fisher Scientific.

- This compound, 25g, Each. (n.d.). CP Lab Safety.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 5G | Labscoop [labscoop.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | C4H7ClN4O2 | CID 2733980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]

- 9. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. data.epo.org [data.epo.org]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

The Versatility of a Pyrimidine Core: A Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into a Key Synthetic Intermediate

In the landscape of pharmaceutical development and biochemical research, the strategic use of versatile building blocks is paramount to innovation. Among these, pyrimidine derivatives hold a place of distinction due to their prevalence in biologically essential molecules. This guide provides an in-depth technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, a critical intermediate in the synthesis of a range of therapeutic agents. We will explore its chemical identity, synthesis, and significant applications, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Nomenclature: Establishing a Common Language

Precise communication in scientific research begins with unambiguous identification of chemical entities. This compound is known by a variety of synonyms and identifiers across different databases and suppliers. A comprehensive understanding of this nomenclature is crucial for efficient literature review and material sourcing.

The tautomeric nature of the dihydroxypyrimidine ring, existing in equilibrium between lactam and lactim forms, contributes to the diversity in naming. The most commonly encountered synonyms reflect this, with "dihydroxypyrimidine" and "pyrimidinone" forms both being prevalent.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| Systematic Name | 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride | PubChem[1] |

| CAS Number | 56830-58-1 | TCI Chemicals, Chem-Impex[2][3][4] |

| Molecular Formula | C₄H₆N₄O₂·HCl | Chem-Impex, TCI Chemicals[5] |

| Molecular Weight | 178.58 g/mol | Chem-Impex, PubChem[1] |

| PubChem CID | 2733980 | Chem-Impex |

| MDL Number | MFCD00082893 | Chem-Impex |

| Synonym 1 | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride | TCI Chemicals[2] |

| Synonym 2 | 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | TCI Chemicals[2] |

| Synonym 3 | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | PubChem[1] |

| Synonym 4 | 2,5-Diamino-4,6-dihydroxypyrimidine HCl | PubChem[1] |

Core Application: A Cornerstone in Antiviral Synthesis

The primary significance of this compound in the pharmaceutical industry lies in its role as a key starting material for the synthesis of antiviral drugs, most notably Abacavir.[3] Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The pyrimidine ring of this compound forms the core of the purine analogue structure of Abacavir.

The synthesis of Abacavir from this pyrimidine intermediate involves a series of chemical transformations designed to build the final complex molecule. This multi-step process underscores the importance of the purity and quality of the starting material to ensure high yields and minimize impurities in the final active pharmaceutical ingredient (API).[3]

Beyond Abacavir, the unique arrangement of amino and hydroxyl groups on the pyrimidine ring makes this compound a versatile precursor for a variety of other biologically active molecules. Researchers have explored its use in the development of potential anticancer agents and compounds targeting metabolic pathways.[4] Its derivatives have also been investigated for their potential antimicrobial properties and as inhibitors of nitric oxide production, suggesting a role in anti-inflammatory research.[4][6]

Figure 2: Detailed workflow for the synthesis of the target compound.

Conclusion: An Indispensable Tool for Chemical Synthesis

This compound stands as a testament to the enabling power of key chemical intermediates in drug discovery and development. Its well-defined synthesis and critical role in the production of high-impact therapeutics like Abacavir highlight its importance. For researchers and scientists, a thorough understanding of its properties, nomenclature, and synthetic pathways is essential for leveraging its full potential in the creation of novel pharmaceuticals and biochemical probes. The continued exploration of this and similar pyrimidine scaffolds will undoubtedly pave the way for future advancements in medicinal chemistry.

References

- Vertex AI Search. (n.d.). 2, 5-Diamino-4, 6-dihydroxypyrimidine Hydrochloride, min 98% (HPLC), 100 grams.

- TCI Chemicals. (n.d.). This compound 56830-58-1.

- CP Lab Safety. (n.d.). This compound, 25g, Each.

- TCI Chemicals. (n.d.). This compound | 56830-58-1.

- Chem-Impex. (n.d.). This compound.

- Spectrum Chemical. (2018). TCI AMERICA.

- PubChem. (n.d.). 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1).

- Google Patents. (n.d.). Synthetic method for this compound.

- Google Patents. (n.d.). Method for synthesizing this compound.

- Slaninová, J., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(12), 14336-14357.

Sources

- 1. data.epo.org [data.epo.org]

- 2. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profiling of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Introduction

The molecule, with the chemical formula C4H6N4O2・HCl and a molecular weight of 178.58, presents as a white to brown or dark purple crystalline powder.[2][3] Understanding its behavior in various solvent systems is a foundational step in its application, from early-stage discovery to process chemistry.

Factors Influencing the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives like 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is not an intrinsic constant but is influenced by a variety of factors. A systematic investigation of these parameters is crucial for a comprehensive understanding.

-

pH: The presence of multiple amino and hydroxyl groups suggests that the compound's ionization state will be highly dependent on the pH of the aqueous medium. In acidic solutions, the amino groups are likely to be protonated, forming more soluble cationic species.[4][5] Conversely, in basic solutions, the hydroxyl groups may deprotonate, which could either increase or decrease solubility depending on the nature of the resulting salt.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[5][6] Quantifying this relationship is essential for applications such as crystallization and formulation at different temperatures.

-

Solvent Polarity: The polarity of the solvent system is a key determinant of solubility.[7] Polar protic solvents like water and ethanol can engage in hydrogen bonding with the amino and hydroxyl groups of the molecule, promoting dissolution. Polar aprotic solvents such as DMSO and DMF are also likely to be effective.[8] Nonpolar solvents are generally poor solvents for highly functionalized, polar molecules.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. Each polymorph will have a unique crystal lattice energy, leading to different solubility values. It is crucial to characterize the solid form of the material being tested.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a short incubation period (e.g., 1-2 hours) when an aqueous buffer is added to a concentrated DMSO stock solution of the compound.[9][10][11] This high-throughput method is valuable in early drug discovery for rapidly assessing a compound's propensity to precipitate under assay conditions.[12]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over an extended period (typically 24-72 hours) until the concentration of the dissolved solute is constant.[9][13] This measurement is critical for lead optimization and formulation development.

The following diagram illustrates the divergent workflows for these two fundamental types of solubility assays.

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Detailed Experimental Protocols

The following protocols provide a robust framework for determining the solubility of this compound.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[4]

1. Materials and Equipment:

- This compound (solid)

- High-purity solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

- Thermostatically controlled shaker or water bath

- Analytical balance

- Vials with screw caps

- Syringe filters (e.g., 0.22 µm PVDF or PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

- Sample Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be visible at the end of the experiment.[9]

- Solvent Addition: Add a known volume of the desired solvent to each vial.

- Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4]

- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

- Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration into the linear range of the analytical method.

- Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC or UV-Vis method against a standard curve prepared from a known concentration of the compound.

- Calculation: Calculate the solubility, typically expressed in µg/mL or mM, by accounting for the dilution factor.

3. Self-Validating System:

- To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

- The solid material remaining at the end of the experiment should be analyzed (e.g., by XRPD) to confirm that no phase transition or degradation has occurred.

The logical flow of this protocol is depicted in the following diagram:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility via High-Throughput UV Assay

This protocol is adapted for rapid screening and is based on methodologies used in drug discovery.[11][12]

1. Materials and Equipment:

- This compound

- High-purity DMSO

- Aqueous buffer (e.g., PBS, pH 7.4)

- 96-well microtiter plates (UV-transparent for analysis)

- Multichannel pipette or automated liquid handler

- Plate shaker

- UV-Vis microplate reader

2. Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 or 20 mM).[10]

- Plate Setup: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a UV-transparent microtiter plate.

- Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

- Incubation: Cover the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.[10]

- Precipitation Detection: After incubation, measure the absorbance of the solution in each well at the compound's λmax. The presence of precipitated material will cause light scattering, leading to an artificially high absorbance reading.

- Data Analysis: The kinetic solubility is often defined as the highest concentration at which no significant increase in absorbance due to light scattering is observed compared to a control.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured format.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent System | pH | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | N/A | Experimental Value | Calculated Value |

| PBS | 5.0 | Experimental Value | Calculated Value |

| PBS | 7.4 | Experimental Value | Calculated Value |

| PBS | 9.0 | Experimental Value | Calculated Value |

| Ethanol | N/A | Experimental Value | Calculated Value |

| DMSO | N/A | Experimental Value | Calculated Value |

Conclusion

A thorough understanding of the solubility of this compound is a prerequisite for its successful application in research and development. While specific solubility data is not widely published, the experimental protocols and theoretical considerations outlined in this guide provide a comprehensive roadmap for its determination. By systematically evaluating the impact of pH, temperature, and solvent system through robust thermodynamic and kinetic assays, researchers can generate the critical data needed to advance their work, from optimizing reaction conditions to developing viable formulations.

References

- Vertex AI Search. (n.d.). This compound, min 98% (HPLC), 100 grams.

- TCI Chemicals. (n.d.). This compound 56830-58-1.

- CP Lab Safety. (n.d.). This compound, 25g, Each.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- TCI Chemicals. (n.d.). This compound | 56830-58-1.

- Spectrum Chemical. (2018). TCI AMERICA - SAFETY DATA SHEET.

- Benchchem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- American Chemical Society. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Revue Roumaine de Chimie. (n.d.).

- BioDuro. (n.d.). ADME Solubility Assay.

- ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Benchchem. (n.d.). Navigating the Solubility Landscape of 4-Pyrimidine Methanamine: A Technical Guide.

- gsrs. (n.d.). This compound.

- Solubility of Things. (n.d.). Pyrimidine.

- ChemBK. (2024). 2,5-DIAMINOPYRIMIDINE-4,6-DIOL HYDROCHLORIDE.

- PubChem. (2025). 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1).

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- ChemicalBook. (2025). 4,6-Dihydroxypyrimidine.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Labscoop. (n.d.). This compound, 5G.

- (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION - 2,4-Diamino-6-hydroxypyrimidine.

- Google Patents. (n.d.). Synthetic method for this compound.

- Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

An In-depth Technical Guide to the Physical Appearance of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

This guide provides a comprehensive analysis of the physical characteristics of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS RN: 56830-58-1), a crucial intermediate in pharmaceutical synthesis and biochemical research.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's physical properties for effective handling, quality control, and formulation.

Executive Summary: Interpreting the Physical State

This compound is consistently supplied as a solid.[2][3] Its physical form is typically a crystalline powder. A notable characteristic of this compound is the variability in its coloration, which can range from white to off-white, and extend to shades of brown, greyish-red, or even dark purple.[2][3][4] This variability is not necessarily indicative of impurity but can be attributed to factors such as the manufacturing process, residual solvents, and the compound's inherent stability under different storage conditions. Understanding this aspect is critical for setting appropriate internal quality control standards and for the interpretation of visual inspection results.

Tabulated Physical Properties

For ease of reference, the key physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [2] |

| CAS Number | 56830-58-1 | [5][6] |

| Molecular Formula | C₄H₆N₄O₂·HCl | [2][3] |

| Molecular Weight | 178.58 g/mol | [2][5][6] |

| Physical Form | Solid; Crystal - Powder | [2][3] |

| Color | White to Brown to Dark purple; White - Greyish red | [2][3][4] |

| Purity | Typically >98.0% (HPLC) | [3][4] |

Causality of Color Variation: A Deeper Dive